JKE-1716
Overview
Description
JKE-1716 is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols . This compound is a derivative of the GPX4 inhibitor ML-210 and has been shown to reduce the viability of various cancer cell lines by inducing ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Preparation Methods
The synthesis of JKE-1716 involves the transformation of a primary nitro group into a nitrolic acid, which is then activated to form the final compound . The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group into the precursor molecule.
Oxidation: Conversion of the nitro group to a nitrolic acid.
Activation: Final activation step to produce this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
JKE-1716 undergoes several types of chemical reactions, including:
Oxidation: The nitrolic acid group in this compound can undergo oxidation reactions.
Reduction: Reduction of the nitro group to form amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JKE-1716 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GPX4 and the resulting biochemical pathways.
Biology: Employed in research to understand the role of GPX4 in cellular processes and its involvement in ferroptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GPX4 and related pathways.
Mechanism of Action
JKE-1716 exerts its effects by covalently binding to the catalytic selenocysteine residue of GPX4, thereby inhibiting its enzymatic activity . This inhibition leads to the accumulation of lipid peroxides, which induces ferroptosis in cancer cells. The molecular targets and pathways involved include the lipid peroxidation pathway and the ferroptosis signaling cascade.
Comparison with Similar Compounds
JKE-1716 is unique compared to other GPX4 inhibitors due to its selective covalent targeting mechanism and its ability to induce ferroptosis selectively . Similar compounds include:
ML-210: The parent compound from which this compound is derived.
JKE-1674: An analog of ML-210 that induces ferroptosis and covalently labels GPX4 in cells.
This compound stands out due to its improved selectivity and stability compared to these similar compounds, making it a valuable tool for biological research and potential therapeutic applications.
Properties
IUPAC Name |
(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRTZXJNACSIE-NKFKGCMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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